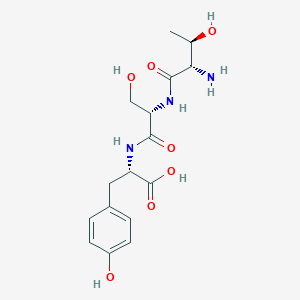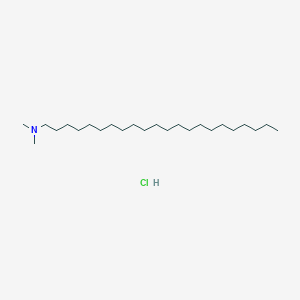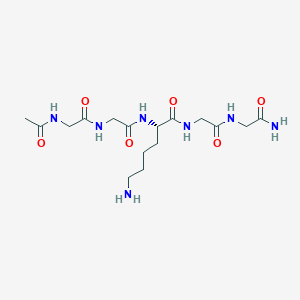![molecular formula C18H24SSeSi B14264055 Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane CAS No. 137258-87-8](/img/structure/B14264055.png)
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane is an organosilicon compound characterized by the presence of selenium and sulfur atoms attached to a propyl chain, which is further bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane can undergo various chemical reactions, including:
Oxidation: The selenium and sulfur atoms in the compound can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: The compound can be reduced to form selenides and sulfides.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include selenoxides, sulfoxides, selenides, sulfides, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its unique chemical properties make it a candidate for studying the effects of selenium and sulfur-containing compounds on biological systems.
Medicine: The compound’s potential antioxidant properties may be explored for therapeutic applications.
Industry: Although not widely used industrially, the compound’s unique properties could be investigated for specialized applications in materials science and catalysis.
Mecanismo De Acción
The mechanism by which Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane exerts its effects is not well-understood. it is likely that the selenium and sulfur atoms play a crucial role in its reactivity and interactions with other molecules. These atoms can participate in redox reactions and form various intermediates that contribute to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the selenium and sulfur atoms.
Phenyltrimethylsilane: Contains a phenyl group attached to a trimethylsilyl group but does not have the selenium and sulfur atoms.
Trimethyl[2-(phenylselanyl)propyl]silane: Similar structure but lacks the phenylsulfanyl group.
Uniqueness
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane is unique due to the presence of both selenium and sulfur atoms in its structure. This dual functionality imparts distinct chemical properties and reactivity compared to other similar compounds, making it a valuable compound for specialized research applications.
Propiedades
Número CAS |
137258-87-8 |
|---|---|
Fórmula molecular |
C18H24SSeSi |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
trimethyl-(2-phenylselanyl-3-phenylsulfanylpropyl)silane |
InChI |
InChI=1S/C18H24SSeSi/c1-21(2,3)15-18(20-17-12-8-5-9-13-17)14-19-16-10-6-4-7-11-16/h4-13,18H,14-15H2,1-3H3 |
Clave InChI |
FJTDBSYOBAMQHJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC(CSC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)


![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)






![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
